Erdosteine Sulfoxide is the Sole Certified Reference Standard for the Primary Oxidative Degradation Impurity in Erdosteine, Providing ≥99% HPLC Purity Not Available from Therapeutic Mucolytics or API
Erdosteine Sulfoxide is supplied as a certified reference standard with a purity of 99% as determined by HPLC, supported by orthogonal characterization (1H‑NMR, MS, IR) and a full Certificate of Analysis (CoA) . In contrast, neither erdosteine API (typical purity ~99% but without certified traceability for this specific impurity) nor therapeutic mucolytics (N‑acetylcysteine, carbocysteine) are available as certified standards for erdosteine sulfoxide quantification. The commercial erdosteine bulk drug contained approximately 0.06% of erdosteine oxide (the sulfoxide impurity), underscoring the need for a high‑purity reference standard to achieve accurate low‑level quantification [1].
| Evidence Dimension | Certified purity for impurity quantification |
|---|---|
| Target Compound Data | Erdosteine Sulfoxide reference standard: purity ≥99% (HPLC), with CoA and characterization data |
| Comparator Or Baseline | Erdosteine API: purity ~99% but not certified for impurity sulfoxide; N‑Acetylcysteine: no certified standard for erdosteine sulfoxide |
| Quantified Difference | The reference standard provides traceable purity specifically for the sulfoxide impurity, enabling quantification at the 0.06% level found in erdosteine bulk drug; comparator products are not designed for this purpose. |
| Conditions | HPLC method on CAPCELL PAK C18 column; detection at 254 nm; principal component self-control method for impurity content determination |
Why This Matters
Accurate quantification of the primary oxidative degradation impurity at the 0.06% level is critical for stability studies and regulatory compliance, and only Erdosteine Sulfoxide reference standard provides the certified purity and identity needed for validated HPLC methods.
- [1] Liu H, Xiong X, Wang J, Pei K, Zhong Z, Zhou Z, Cheng Q. Determination, Isolation, and Identification of Related Impurities in Erdosteine Bulk Drug. J AOAC Int. 2022;105(3):696-702. Content of erdosteine oxide: ~0.06%. View Source
